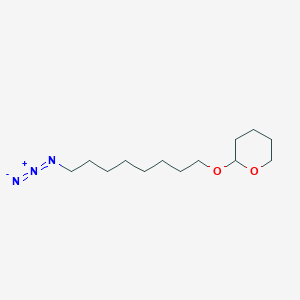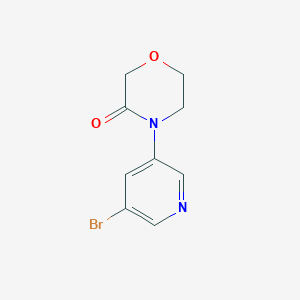
4-(5-Bromopyridin-3-yl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-3-yl)morpholin-3-one is an organic compound with the molecular formula C10H11BrN2O2 It is characterized by a morpholine ring substituted with a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and morpholine.
Reaction: The 5-bromopyridine is reacted with morpholine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Cyclization: The intermediate product undergoes cyclization to form the morpholin-3-one ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromopyridin-3-yl)morpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the morpholin-3-one ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Chloropyridin-3-yl)morpholin-3-one
- 4-(5-Fluoropyridin-3-yl)morpholin-3-one
- 4-(5-Methylpyridin-3-yl)morpholin-3-one
Uniqueness
4-(5-Bromopyridin-3-yl)morpholin-3-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness makes it a valuable compound in the synthesis of diverse chemical entities with tailored properties.
Propiedades
IUPAC Name |
4-(5-bromopyridin-3-yl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-8(5-11-4-7)12-1-2-14-6-9(12)13/h3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJHNVZSWQLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


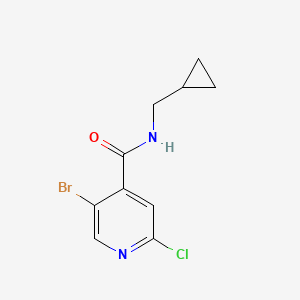
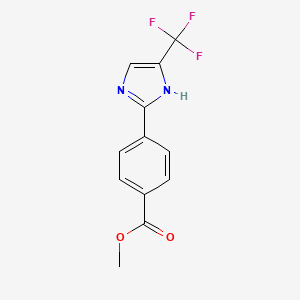
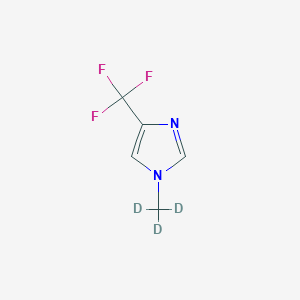
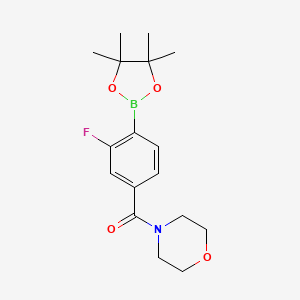

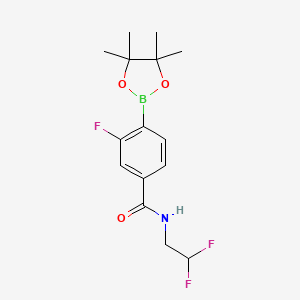
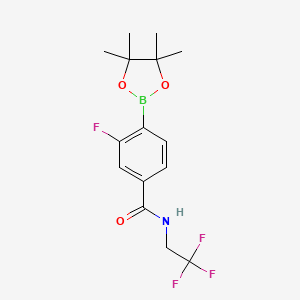
![Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175193.png)
![Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175194.png)


